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Compound of Interest

Compound Name: Allyl cyclohexanepropionate

Cat. No.: B1218758

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl cyclohexanepropionate is a synthetic ester recognized for its potent and multifaceted
fruity aroma, with a pronounced pineapple character.[1][2][3] This colorless to pale yellow
liquid, also known by synonyms such as Allyl 3-cyclohexylpropionate, is a key component in the
flavorist's palette for creating realistic and impactful pineapple flavors for a wide range of
applications, including beverages, confectionery, and baked goods.[1][3][4] Its stability and
characteristic sweet, waxy, and slightly green fruity notes make it an invaluable tool for flavor
reconstitution and enhancement.[5] This document provides detailed application notes and
experimental protocols for the effective use of Allyl cyclohexanepropionate in the
reconstitution of pineapple flavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Allyl cyclohexanepropionate
is essential for its proper handling, storage, and application in flavor formulations.
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Property

Value

Chemical Name

2-Propenyl 3-cyclohexylpropanoate

CAS Number 2705-87-5

FEMA Number 2026

Molecular Formula C12H2002

Molecular Weight 196.29 g/mol

Appearance Colorless to pale yellow liquid

Odor Profile Sweet, fruity, pineapple, waxy, with green apple

nuances

Taste Profile

Fruity, pineapple-like at 30 ppm

Boiling Point

91 °C @ 1 mmHg

Density

0.948 g/mL at 25 °C

Refractive Index

n20/D 1.46

Solubility

Insoluble in water; soluble in ethanol and other

organic solvents

Regulatory Status

Allyl cyclohexanepropionate is classified as Generally Recognized as Safe (GRAS) by the
Flavor and Extract Manufacturers Association (FEMA).[6] Its FEMA number is 2026.[6] It is
approved for use in food by the U.S. Food and Drug Administration (FDA) under 21 CFR

172.515.

Key Role in Pineapple Flavor

The characteristic aroma of pineapple is a complex blend of numerous volatile compounds,

primarily esters. While natural pineapple contains a wide array of esters, Allyl

cyclohexanepropionate, though not found in nature, is highly effective at imparting a

characteristic ripe and juicy pineapple note.[2][3] It is often used in conjunction with other

© 2025 BenchChem. All rights reserved.

2/11 Tech Support


https://www.benchchem.com/product/b1218758?utm_src=pdf-body
https://hfpappexternal.fda.gov/scripts/fdcc/index.cfm?set=FoodSubstances&id=ALLYLCYCLOHEXANEPROPIONATE
https://hfpappexternal.fda.gov/scripts/fdcc/index.cfm?set=FoodSubstances&id=ALLYLCYCLOHEXANEPROPIONATE
https://www.benchchem.com/product/b1218758?utm_src=pdf-body
https://www.benchchem.com/product/b1218758?utm_src=pdf-body
https://www.thegoodscentscompany.com/data/rw1000322.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB5153752_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

esters like ethyl butyrate, ethyl hexanoate, and methyl 2-methylbutanoate to create a well-
rounded and authentic pineapple flavor profile.

Recommended Usage Levels

The concentration of Allyl cyclohexanepropionate in a finished product can vary significantly
depending on the food matrix and the desired flavor intensity. The following table provides
typical usage levels based on FEMA GRAS data.

Maximum Concentration

Food Category Usual Concentration (ppm)
(ppm)

Alcoholic Beverages 2.33 5.33
Baked Goods 52.27 71.15
Chewing Gum 9.56 17.21
Frozen Dairy 20.11 28.75
Gelatins, Puddings 21.36 29.81
Gravies 1.00 2.00
Hard Candy 7.41 10.00
Nonalcoholic Beverages 7.20 13.80
Soft Candy 44.97 57.80

Example Pineapple Flavor Formulation

The following is an illustrative example of a pineapple flavor concentrate formulation
incorporating Allyl cyclohexanepropionate. The percentages represent the proportion of each
component in the flavor concentrate, which is then dosed into the final product at a specific
rate.
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Ingredient CAS Number Percentage (%) Odor Contribution
Ethyl Acetate 141-78-6 15 Fruity, Ethereal
Ethyl Butyrate 105-54-4 10 Fruity, Pineapple
Fruity, Pineapple,
Allyl Hexanoate 123-68-2 10 v PP
Green
Allyl _
) Sweet, Fruity,
Cyclohexanepropionat  2705-87-5 6 )
Pineapple, Waxy
e
Ethyl Heptanoate 106-30-9 5 Winy, Fruity
Isoamyl Acetate 123-92-2 5 Banana, Fruity
. Sweet, Creamy,
Vanillin 121-33-5 2 )
Vanilla
Ethyl Propionate 105-37-3 8 Fruity, Rummy
Butyl Acetate 123-86-4 10 Fruity, Banana
Allyl Heptylate 142-19-8 14 Fruity, Waxy
Allyl Phenoxyacetate 7493-74-5 1 Sweet, Honey, Floral
Amyl Acetate 628-63-7 2 Banana, Fruity
Orange Oil 8008-57-9 6 Citrus, Fresh
Lemon Qil 8008-56-8 6 Citrus, Fresh

Experimental Protocols

Protocol 1: Reconstitution of a Basic Pineapple Flavor

Base

This protocol outlines the steps to create a simple pineapple flavor base for initial sensory

evaluation.

Materials:
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» Allyl cyclohexanepropionate

o Ethyl butyrate

o Ethyl hexanoate

o Ethanol (food grade)

e Propylene glycol (food grade)

¢ Glass beakers and stirring rods

o Calibrated pipettes or analytical balance

» Volumetric flasks

Procedure:

e Prepare a 10% stock solution of each flavor chemical in food-grade ethanol.

 In a clean glass beaker, combine the stock solutions according to the desired ratio. A starting
point could be a simple blend of:

o Ethyl butyrate: 4 parts

o Ethyl hexanoate: 2 parts

o Allyl cyclohexanepropionate: 1 part
e Mix the components thoroughly.

 Dilute the flavor concentrate in a base of propylene glycol or a 50:50 mixture of ethanol and
water to the desired concentration for application (e.g., 0.1% to 1.0%).

o Allow the blend to mature for at least 24 hours before evaluation.
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Workflow for Pineapple Flavor Reconstitution

Protocol 2: Sensory Evaluation - Triangle Test

This protocol is used to determine if a perceptible difference exists between two flavor
formulations, for example, a control and a sample with a modified level of Allyl

cyclohexanepropionate.
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Materials:

» Two flavor samples (A and B) prepared in the desired food base (e.g., sugar water,
unflavored yogurt).

« ldentical, opaque tasting cups labeled with random 3-digit codes.
o Water and unsalted crackers for palate cleansing.

 Ballots for recording responses.

e Apanel of at least 20-30 trained or consumer panelists.
Procedure:

o For each panelist, present three samples: two of one flavor and one of the other. The order
of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB,
ABB).

« Instruct panelists to taste the samples from left to right and identify the sample that is
different from the other two.

e Provide water and unsalted crackers for panelists to cleanse their palates between samples.

o Collect the ballots and analyze the results statistically to determine if the number of correct
identifications is significantly higher than what would be expected by chance (33.3%).
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Triangle Test Experimental Workflow

Protocol 3: Sensory Evaluation - Quantitative
Descriptive Analysis (QDA)

This protocol is used to obtain a detailed sensory profile of a pineapple flavor, quantifying the
intensity of various attributes.

Materials:
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o Flavor sample(s) in a consistent base.
e Apanel of 8-12 highly trained sensory panelists.

o Alist of sensory attributes (lexicon) relevant to pineapple flavor (e.g., fruity, sweet, sour,
waxy, green, ripe, canned pineapple).

e An intensity scale (e.g., a 15-point line scale anchored with "low" and "high").
» Data collection software or ballots.
Procedure:

o Lexicon Development: In initial sessions, have the panel taste a variety of pineapple
products (fresh, canned, juice, artificial flavors) to develop a comprehensive list of descriptive
terms.

 Training: Train the panelists on the agreed-upon lexicon and the use of the intensity scale,
using reference standards for each attribute where possible.

» Evaluation: In a controlled environment, have panelists evaluate the test sample(s) and rate
the intensity of each attribute on the scale.

o Data Analysis: Analyze the data to create a sensory profile (e.g., a spider web plot) that
visually represents the flavor characteristics of the sample.
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Conclusion

Allyl cyclohexanepropionate is a versatile and effective ingredient for the reconstitution and
creation of authentic and appealing pineapple flavors. Its characteristic sensory profile, coupled
with its GRAS status, makes it a valuable component in a wide range of food and beverage
products. By understanding its properties and employing systematic experimental protocols for
formulation and sensory evaluation, researchers and flavorists can effectively utilize this
compound to achieve desired pineapple flavor profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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